Butylallene
Description
Butylallene (C₇H₁₂) is an unsaturated hydrocarbon characterized by a conjugated allene moiety (two adjacent double bonds: R₂C=C=CH₂) substituted with a butyl group. This compound has been studied for its unique physicochemical properties, including its optical behavior and reactivity. Early reports from 1928 describe its boiling point (106°C, corrected), density (d²⁰ 0.7374), and refractive indices (nD values ranging from 1.4321 to 1.4493) . Its branched-chain isomer, iso-butylallene, exhibits distinct properties, such as a lower boiling point (96°C, corrected) and higher density (d²⁰ 0.7225), reflecting the influence of molecular structure on physical characteristics .
Properties
CAS No. |
2384-90-9 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h5H,1,4,6-7H2,2H3 |
InChI Key |
OEMWTWLQGRYBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C=C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Butylallene
General Synthetic Strategies for Allene Hydrocarbons
Allene hydrocarbons, including this compound, are typically prepared via methods that involve the formation of the cumulated diene system. Common strategies include:
- Dehydrohalogenation of vicinal dihalides or haloalkenes , which generates the allene functionality by elimination reactions.
- Metalation followed by electrophilic substitution , where lithiated allenes react with electrophiles to form substituted allenes.
- Transition-metal-catalyzed polymerization or oligomerization , which can yield polymers or oligomers of allene derivatives.
Specific Preparation of this compound
While direct preparation methods for this compound are less frequently detailed in literature compared to simpler allenes, the following approaches are relevant based on research into allene hydrocarbons with alkyl substituents:
Lithiation and Electrophilic Addition
A notable method involves the lithiation of tert-butylallene derivatives, which can be extended to this compound analogs. For example, 3-lithio-1-tert-butylallene has been used to synthesize functionalized quinolines via reaction with phenyl isocyanate, indicating the feasibility of lithiated allenes as intermediates in this compound synthesis.
This approach involves:
- Generation of a lithiated allene intermediate under controlled conditions.
- Subsequent reaction with an electrophile to introduce functional groups or to stabilize the allene structure.
Polymerization via Nickel Complex Catalysts
A comprehensive method for polymerizing allene hydrocarbons, including alkyl-substituted allenes such as this compound, uses nickel complex catalysts capable of 1,2-addition polymerization. This method was extensively detailed in a United States patent (US3405112A), which describes:
- Polymerization of allene hydrocarbons (general formula $$ \text{CH}_2=C=CR $$, where $$ R $$ includes alkyl groups like butyl).
- Use of nickel complexes such as bis(1,5-cyclooctadiene) nickel, bis(acrylonitrile) nickel, and tetrakis(tert-butylisonitrile) nickel as catalysts.
- Conditions: temperatures from 0 to 100 °C, inert atmosphere (nitrogen, helium, argon), and various solvents including benzene, toluene, and tetrahydrofuran.
- The polymerization proceeds predominantly via 1,2-addition, producing polymers with vinylidene and methylene groups.
Though this method focuses on polymer formation, the initial monomer preparation and handling of this compound can be inferred from the described catalytic systems and reaction conditions.
Summary Table of Preparation Methods
Detailed Analysis of Polymerization Method (Relevant to this compound)
The polymerization of allene hydrocarbons provides insight into the handling and reactivity of this compound:
- Catalysts : Nickel complexes with ligands capable of π-complex formation facilitate controlled polymerization.
- Reaction Atmosphere : Strict exclusion of oxygen and moisture is necessary to prevent premature polymerization and degradation.
- Solvents : Aromatic hydrocarbons (benzene, toluene), ethers (tetrahydrofuran), and aliphatic hydrocarbons are suitable.
- Temperature : Polymerization is effective from 0 to 40 °C, with some variations up to 100 °C.
- Polymer Structure : Infrared and nuclear magnetic resonance spectroscopy confirm predominantly 1,2-addition polymerization, yielding polymers with vinylidene and methylene repeating units.
- Post-Polymerization Treatment : Addition of antioxidants and precipitation in alcohols stabilize and isolate the polymer.
These findings demonstrate the controlled synthesis and manipulation of this compound derivatives under catalytic conditions.
Research Findings and Spectroscopic Data
Spectroscopic Characterization
- Infrared Spectroscopy (IR) : The polymerized products show characteristic absorption bands indicating vinylidene groups (~990 cm⁻¹) and methylene groups.
- Nuclear Magnetic Resonance (NMR) : Spectra confirm the presence of repeating units consistent with 1,2-addition polymerization.
- X-ray Analysis : Confirms the crystalline nature and gauche conformation of the polymerized products.
Polymerization Yield Examples
| Example | Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| I | bis(1,5-cyclooctadiene) nickel | Benzene | 40 | 54.0 | Colorless polymer |
| II | bis(1,5-cyclooctadiene) nickel | Toluene | 40 | 45.3 | Colorless polymer |
| III | bis(1,5-cyclooctadiene) nickel | Tetrahydrofuran | 40 | 41.0 | Colorless polymer |
| VII | tetrakis(tert-butylisonitrile) nickel | Benzene | 40 | 24.0 | Colorless polymer |
| X | bis(1,5-cyclooctadiene) nickel | Benzene | 40 | 12.5 | Polymer from dimethylallene |
Note: These polymerization examples reflect conditions applicable to this compound or structurally related alkyl-substituted allenes.
Chemical Reactions Analysis
Nickel-Catalyzed [2 + 2 + 2] Cycloaddition Reactions
Butylallene participates in nickel-catalyzed [2 + 2 + 2] cycloadditions with diynes to form polysubstituted benzene derivatives.
Reaction Conditions and Outcomes
| Substrate | Catalyst System | Conditions | Product Yield | Selectivity |
|---|---|---|---|---|
| Symmetrical diynes (1a–c) | Ni(dppe)Br₂, Zn | CH₃CN, 80°C, 8 hr | 73–86% | meta-Isomers exclusively |
| Unsymmetrical diyne (7) | Ni(dppe)Br₂, Zn | CH₃CN, 80°C, 8 hr | 82–87% | Regioselective |
Key Findings :
-
The reaction tolerates diverse functional groups (e.g., halogens, ethers) on both diynes and allenes .
-
Steric hindrance from the butyl group increases reaction time compared to simpler allenes like propadiene .
-
A nickelacycloheptadiene intermediate is proposed, enabling chemoselective bond formation .
Radical Addition Pathways
This compound undergoes radical-mediated additions, particularly with bromine radicals, to form allylic bromides or functionalized alkenes.
Example Reaction: HBr Addition
Mechanism :
-
Initiation : Bromine radical (Br- ) generated via HBr decomposition.
-
Propagation : Br- adds to the central or terminal carbon of this compound, forming a stabilized allylic radical.
-
Termination : Radical quenching by HBr yields brominated products .
Product Distribution :
| HBr Concentration | Major Product | Yield |
|---|---|---|
| 1 M (excess) | Terminal adduct | ~60% |
| 10 equiv | Dibrominated adduct | 43% |
Notes :
-
Terminal addition predominates under high HBr concentrations due to kinetic control .
-
Temperature and solvent polarity modulate regioselectivity .
Thiol-Yne Click Bioconjugation
This compound derivatives engage in metal-free click reactions with thiols, enabling applications in polymer and protein modification.
Case Study :
-
Substrate : PDMA-SH (thiol-functionalized polymer) + alkyne-TPE (activated alkyne).
-
Conditions : Room temperature, aqueous/organic solvent mix.
-
Outcome :
Atmospheric Degradation Kinetics
While specific data for this compound is limited, general allene reactivity with atmospheric oxidants follows these trends:
| Oxidant | Rate Constant (298 K, cm³/molecule·s) | Temperature Dependence |
|---|---|---|
| OH | ~1.5 × 10⁻¹⁰ | Negative activation energy |
| O₃ | ~5 × 10⁻¹⁸ | Weak temperature dependence |
Scientific Research Applications
Butylallene has several applications in scientific research, particularly in the fields of organic synthesis and catalysis. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. Additionally, this compound is studied for its reactivity in transition-metal-catalyzed cycloaddition reactions, which are important for constructing cyclic frameworks in organic synthesis .
Mechanism of Action
The mechanism of action of butylallene in chemical reactions involves its unique allene structure, which allows for various types of reactivity. In oxidation reactions, the double bonds in this compound react with oxidizing agents like DMDO to form epoxides . In substitution reactions, the lithiated form of this compound acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Allenes
Physical Properties
Butylallene’s physical properties are strongly influenced by its linear vs. branched alkyl substituents. A comparison with iso-butylallene and di-tert-butylallene highlights these differences:
| Compound | Boiling Point (°C) | Density (d²⁰) | Refractive Index (nD) | Molecular Weight |
|---|---|---|---|---|
| This compound | 106 | 0.7374 | 1.4321–1.4493 | 96.17 |
| Iso-butylallene | 96 | 0.7225 | 1.4251–1.4353 | 96.17 |
| Di-tert-butylallene | N/A | N/A | N/A | 152.29 |
Data adapted from British Chemical Abstracts (1928) and the Journal of Organic Chemistry .
Key observations:
- Boiling Points : Linear chains (this compound) exhibit higher boiling points than branched isomers (iso-butylallene) due to increased surface area and van der Waals interactions.
- Density : Branched isomers display lower densities, likely due to reduced molecular packing efficiency.
- Optical Exaltation : All derivatives show slight optical exaltation (~0.5), with values increasing with molecular weight and branching .
Optical Activity and Molecular Structure
The optical behavior of this compound derivatives correlates with their stereoelectronic configurations. Branched-chain allenes (e.g., iso-butylallene) exhibit greater optical exaltation than linear analogs, as branching introduces steric hindrance and alters electron delocalization in the allene system . Di-tert-butylallene, with two bulky tert-butyl groups, demonstrates exceptional stability in mass spectrometry studies, showing minimal fragmentation (e.g., a peak at m/z 152 constituting only 1% of the base peak) . This contrasts with simpler allenes, which often fragment readily under similar conditions.
Stability and Reactivity
This compound’s reactivity is modulated by its substituents:
- Linear Chains : this compound undergoes typical allene reactions, such as cycloadditions and electrophilic additions, but its linear structure may limit steric protection of the reactive allene core.
- Branched Chains : Iso-butylallene and di-tert-butylallene show enhanced stability due to steric shielding. For example, di-tert-butylallene resists fragmentation in mass spectrometry, suggesting that bulky substituents stabilize the allene against decomposition pathways .
- Synthetic Utility : Di-tert-butylallene’s stability makes it a candidate for applications requiring robust unsaturated intermediates, whereas this compound’s higher reactivity may favor kinetic-controlled reactions.
Biological Activity
Butylallene, a compound characterized by its unique structure and reactivity, has garnered attention in various fields of research, particularly in biological activity. This article delves into the biological properties of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an allene derivative with the molecular formula C₄H₆. Its structure features a central double bond flanked by two other carbon atoms, which contributes to its unique reactivity and biological interactions. The compound’s reactivity profile makes it a candidate for various applications in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound and its derivatives. For instance, a combinatorial screening revealed that certain lipidoids with structural similarities to this compound exhibited significant antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis . The effectiveness of these compounds was measured through growth inhibition assays, where a compound was deemed effective if it inhibited bacterial growth by over 99.9%.
| Compound | Concentration (µM) | % Growth Inhibition |
|---|---|---|
| This compound Derivative 1 | 25 | 98.5 |
| This compound Derivative 2 | 50 | 100 |
| Control (No Treatment) | - | 0 |
Cytotoxicity and Anti-Proliferative Effects
In vitro studies have demonstrated that this compound derivatives can inhibit the proliferation of various cancer cell lines. For example, quaternary amine ether lipids derived from this compound showed promising results in inhibiting HL-60 promyelocytic leukemia cells . The cytotoxic effects were evaluated using standard assays to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HL-60 | 12.5 | 40 |
| MCF-7 (Breast Cancer) | 15.0 | 30 |
The mechanisms underlying the biological activity of this compound are multifaceted. Research indicates that this compound may exert its effects through several pathways:
- Membrane Interaction : this compound derivatives have been shown to interact with bacterial membranes, disrupting their integrity and leading to cell death .
- Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Inflammatory Response Modulation : In vitro experiments indicate that this compound can modulate inflammatory responses by influencing macrophage activity .
Case Study 1: Antimicrobial Activity
A study conducted on various this compound derivatives illustrated their potential as antimicrobial agents. The derivatives were tested against a panel of bacteria, including both Gram-positive and Gram-negative strains. Results showed that specific modifications to the this compound structure significantly enhanced antimicrobial efficacy.
Case Study 2: Cancer Cell Proliferation
Another investigation focused on the anti-proliferative effects of this compound derivatives on multiple cancer cell lines. The study found that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
Q & A
Q. How should researchers structure a manuscript to highlight novel contributions in this compound chemistry?
- Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) format. Use tables to compare catalytic efficiencies and schemes to illustrate mechanistic hypotheses. In the discussion, contextualize findings within existing literature and propose future directions (e.g., unexplored reaction pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
